molecular formula C7H9BrO2 B14136475 3-Bromo-2-(2-propynyloxy)tetrahydrofuran CAS No. 445389-46-8

3-Bromo-2-(2-propynyloxy)tetrahydrofuran

Cat. No.: B14136475
CAS No.: 445389-46-8
M. Wt: 205.05 g/mol
InChI Key: AWULWFRVGOGUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(2-propynyloxy)tetrahydrofuran is an organic compound with the molecular formula C₇H₉BrO₂. It is a brominated tetrahydrofuran derivative, characterized by the presence of a bromine atom and a propynyloxy group attached to the tetrahydrofuran ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2-propynyloxy)tetrahydrofuran typically involves the bromination of 2-(2-propynyloxy)tetrahydrofuran. One common method is the reaction of 2-(2-propynyloxy)tetrahydrofuran with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic addition of bromine to the tetrahydrofuran ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2-propynyloxy)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2-propynyloxy)tetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom and propynyloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity . The exact pathways and molecular targets may vary based on the specific application and experimental conditions.

Properties

CAS No.

445389-46-8

Molecular Formula

C7H9BrO2

Molecular Weight

205.05 g/mol

IUPAC Name

3-bromo-2-prop-2-ynoxyoxolane

InChI

InChI=1S/C7H9BrO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2

InChI Key

AWULWFRVGOGUEH-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1C(CCO1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.